molecular formula C12H9ClN2O3 B500999 3-[(4-Chlorobenzyl)oxy]-2-nitropyridine

3-[(4-Chlorobenzyl)oxy]-2-nitropyridine

Cat. No.: B500999
M. Wt: 264.66g/mol
InChI Key: RJCHLMMUWWBOSH-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)oxy]-2-nitropyridine is a nitropyridine derivative characterized by a pyridine backbone substituted with a nitro group (-NO₂) at position 2 and a 4-chlorobenzyloxy group (-OCH₂C₆H₄Cl) at position 3 . Its molecular formula is C₁₂H₉ClN₂O₃, with a molecular weight of 264.66 g/mol. The compound’s structure combines electron-withdrawing (nitro) and hydrophobic (chlorobenzyl) moieties, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66g/mol

IUPAC Name

3-[(4-chlorophenyl)methoxy]-2-nitropyridine

InChI

InChI=1S/C12H9ClN2O3/c13-10-5-3-9(4-6-10)8-18-11-2-1-7-14-12(11)15(16)17/h1-7H,8H2

InChI Key

RJCHLMMUWWBOSH-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])OCC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 3-[(4-Chlorobenzyl)oxy]-2-nitropyridine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties Applications
This compound C₁₂H₉ClN₂O₃ 264.66 Nitro, chlorobenzyloxy, pyridine High lipophilicity, low water solubility Pharmaceutical intermediates, reference standards
2-(4-Methoxyphenoxy)-3-nitropyridine C₁₂H₁₀N₂O₄ 246.22 Nitro, methoxyphenoxy, pyridine Moderate solubility, fluorescence Fluorescent probes, materials science
1-(4-Chlorobenzyl)-3-[(2RS)-2-[(4-chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethyl]imidazolium Chloride C₂₆H₂₂Cl₄N₂O 534.28 Imidazolium, dual chlorobenzyl groups Ionic liquid properties, high stability Pharmaceutical impurities, analytical standards
Key Observations:

Substituent Effects: The chlorobenzyloxy group in this compound enhances lipophilicity compared to the methoxyphenoxy group in 2-(4-Methoxyphenoxy)-3-nitropyridine. This difference reduces aqueous solubility but may improve membrane permeability in biological systems . The imidazolium chloride derivative (from ) exhibits ionic character, contrasting with the neutral pyridine-based compounds.

Electronic Properties: Nitro groups in all compounds contribute to electron-deficient aromatic systems, directing electrophilic substitution reactions.

Stability Considerations:
  • The nitro group in this compound may render it susceptible to reduction under acidic or reductive conditions, a property shared with other nitropyridines .
Research Needs:
  • Detailed solubility, stability, and toxicity profiles of this compound remain unaddressed in the provided evidence.
  • Comparative studies on bioactivity (e.g., antimicrobial or kinase inhibition) with other nitropyridines are warranted.

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